![molecular formula C16H20N4 B581919 1,4-Bis(2-aminophenyl)piperazine CAS No. 29549-88-0](/img/structure/B581919.png)
1,4-Bis(2-aminophenyl)piperazine
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Overview
Description
1,4-Bis(2-aminophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1,4-Bis(2-aminophenyl)piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-aminophenyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives, including 1,4-Bis(2-aminophenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The synthesis of these important heterocycles has been the focus of numerous methods .
Development of Novel Thieno[2,3-b]pyridines
1,4-Bis(2-aminophenyl)piperazine can be used as a precursor for the development of novel thieno[2,3-b]pyridines . These compounds have diverse pharmacological activities, including anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
Use in Antiplatelet Drugs
Thieno[2,3-b]pyridine derivatives, which can be synthesized using 1,4-Bis(2-aminophenyl)piperazine, are used in antiplatelet drugs . Prasugrel and clopidogrel are examples of such drugs .
Use in Antitumor Drugs
The amide group, which can be found in a wide range of drugs, exhibits antitumor properties . 1,4-Bis(2-aminophenyl)piperazine, which contains an amide bond, could potentially be used in the development of antitumor drugs .
Use in Antimicrobial Drugs
Compounds with an acetamide linkage or its derivatives as core structures have received significant attention due to their potential therapeutic applications as antimicrobial agents . 1,4-Bis(2-aminophenyl)piperazine could potentially be used in the development of these drugs .
Use in Antiviral Drugs
Compounds with a 2-phenoxy-N-phenylacetamide core structure have garnered a lot of attention due to their antiviral properties . 1,4-Bis(2-aminophenyl)piperazine could potentially be used in the development of these drugs .
Use in Antibacterial Drugs
The piperazine scaffold, which is a fundamental structural feature of 1,4-Bis(2-aminophenyl)piperazine, has been reported to exhibit antibacterial properties . This compound could potentially be used in the development of antibacterial drugs .
Use in Anticancer Drugs
The piperazine scaffold, which is a fundamental structural feature of 1,4-Bis(2-aminophenyl)piperazine, has been reported to exhibit anticancer properties . This compound could potentially be used in the development of anticancer drugs .
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperazine derivatives are known to induce various molecular and cellular effects, depending on their specific targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-aminophenyl)piperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZVBUJBMLUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-aminophenyl)piperazine |
Q & A
Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?
A1: 1,4-Bis(2-aminophenyl)piperazine acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.
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